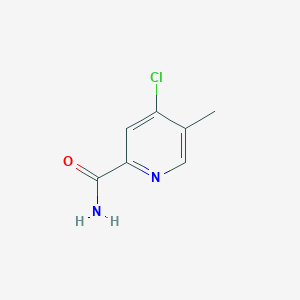

![molecular formula C7H10ClN B2369041 (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2490355-54-7](/img/structure/B2369041.png)

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar structures has been reported. For instance, a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water has been developed. This process is notable for its eco-friendliness, excellent product yields, short reaction times, and the use of inexpensive and readily available materials (Ghorbani et al., 2016).

Chemical Synthesis and Analysis

- A batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, involving a key synthetic step with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system, has been reported. This method offers a significant contribution to the field of chemical synthesis (Liao et al., 2016).

Frameworks for Asymmetric Synthesis

- Azabicyclo[3.1.0]hexane-1-ols, derived from Ti(IV)-mediated cyclopropanation of amino acid derivatives, serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products. This includes the production of pyrrolidinones and optically active dihydropyridinones (Jida et al., 2007).

Biological Activity

- The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for activities against bacteria, fungi, and tumors. Specifically, ficellomycin, consisting of this ring, undergoes modifications including the conversion of a hydroxy group into a guanidyl unit, which is essential for its biological activity (Kurosawa et al., 2020).

Modular Synthesis Approaches

- An enantioselective palladium-catalyzed cyclization process has been employed for producing cyclopropane-fused dihydropyrrole, leading to the synthesis of highly substituted 3-azabicyclo[3.1.0]hexanes. This method is notable for its broad scope and high enantioselectivities (Snieckus & da Frota, 2017).

Wirkmechanismus

Target of Action

The primary target of (1R)-1-Ethynyl-3-azabicyclo[31Similar compounds have been reported to target proteases of coronaviruses .

Mode of Action

Similar compounds, such as pf-07321332 (or nirmatrelvir), exert their antiviral efficacy by inhibiting a necessary protease in the viral replication procedure . Proteases of coronaviruses cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine .

Biochemical Pathways

Similar compounds inhibit the protease enzyme, which is crucial in the viral replication process of coronaviruses . This inhibition disrupts the viral replication process, thereby exerting an antiviral effect.

Result of Action

Similar compounds that inhibit viral proteases can prevent the replication of the virus, thereby reducing the viral load and potentially alleviating the symptoms of the viral infection .

Eigenschaften

IUPAC Name |

(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVZODUGSBUGT-JWOPXBRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@]12CC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)

![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)

![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)

![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)

![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)